molecular formula C22H23ClN2O2S2 B12344487 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B12344487
M. Wt: 447.0 g/mol
InChI Key: PBJSWYYMVWBXIB-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with 2-bromo-4-methylthiazole under basic conditions.

    Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biology: The compound is used in studies related to cell signaling and receptor binding.

    Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethylamine
  • 5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • 4-chlorophenylthiazole derivatives

Uniqueness

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and sulfonamide moieties allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C22H23ClN2O2S2/c1-15-21(28-22(25-15)17-6-9-19(23)10-7-17)12-13-24-29(26,27)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,24H,2-5,12-13H2,1H3

InChI Key

PBJSWYYMVWBXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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